molecular formula C8H7Br2N5O3 B3727006 2-(3,5-dibromo-2-hydroxybenzylidene)-N-nitrohydrazinecarboximidamide

2-(3,5-dibromo-2-hydroxybenzylidene)-N-nitrohydrazinecarboximidamide

Cat. No. B3727006
M. Wt: 380.98 g/mol
InChI Key: RAQINXDCNBZXBF-KGVSQERTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dibromo-2-hydroxybenzylidene)-N-nitrohydrazinecarboximidamide, also known as DBNH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a yellow crystalline powder that is soluble in DMSO and DMF.

Scientific Research Applications

2-(3,5-dibromo-2-hydroxybenzylidene)-N-nitrohydrazinecarboximidamide has been shown to have potential applications in various scientific fields such as medicinal chemistry, pharmacology, and material science. In medicinal chemistry, 2-(3,5-dibromo-2-hydroxybenzylidene)-N-nitrohydrazinecarboximidamide has been studied for its anti-cancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest. 2-(3,5-dibromo-2-hydroxybenzylidene)-N-nitrohydrazinecarboximidamide has also been studied for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
In pharmacology, 2-(3,5-dibromo-2-hydroxybenzylidene)-N-nitrohydrazinecarboximidamide has been studied for its potential as a drug delivery system. It has been found to have high loading capacity for drugs and can be used to deliver drugs to specific target sites. 2-(3,5-dibromo-2-hydroxybenzylidene)-N-nitrohydrazinecarboximidamide has also been studied for its potential as a contrast agent in magnetic resonance imaging (MRI). It has been found to have high relaxivity and can enhance the contrast of MRI images.
In material science, 2-(3,5-dibromo-2-hydroxybenzylidene)-N-nitrohydrazinecarboximidamide has been studied for its potential as a catalyst in organic reactions. It has been found to be an efficient catalyst for various reactions such as Michael addition, aldol condensation, and Suzuki coupling.

Mechanism of Action

The mechanism of action of 2-(3,5-dibromo-2-hydroxybenzylidene)-N-nitrohydrazinecarboximidamide is not fully understood. However, it has been proposed that 2-(3,5-dibromo-2-hydroxybenzylidene)-N-nitrohydrazinecarboximidamide induces apoptosis and cell cycle arrest in cancer cells by activating the p53 pathway. 2-(3,5-dibromo-2-hydroxybenzylidene)-N-nitrohydrazinecarboximidamide has also been found to inhibit the production of pro-inflammatory cytokines by blocking the NF-κB pathway.
Biochemical and Physiological Effects:
2-(3,5-dibromo-2-hydroxybenzylidene)-N-nitrohydrazinecarboximidamide has been found to have low toxicity in vitro and in vivo. However, further studies are needed to determine the long-term effects of 2-(3,5-dibromo-2-hydroxybenzylidene)-N-nitrohydrazinecarboximidamide on human health. 2-(3,5-dibromo-2-hydroxybenzylidene)-N-nitrohydrazinecarboximidamide has also been found to have low solubility in water, which may limit its use in certain applications.

Advantages and Limitations for Lab Experiments

2-(3,5-dibromo-2-hydroxybenzylidene)-N-nitrohydrazinecarboximidamide has several advantages for lab experiments. It is easy to synthesize and purify, and has low toxicity. 2-(3,5-dibromo-2-hydroxybenzylidene)-N-nitrohydrazinecarboximidamide has also been found to have high loading capacity for drugs and can be used as a drug delivery system. However, 2-(3,5-dibromo-2-hydroxybenzylidene)-N-nitrohydrazinecarboximidamide has limitations in terms of its solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for 2-(3,5-dibromo-2-hydroxybenzylidene)-N-nitrohydrazinecarboximidamide research. In medicinal chemistry, further studies are needed to determine the anti-cancer and anti-inflammatory mechanisms of 2-(3,5-dibromo-2-hydroxybenzylidene)-N-nitrohydrazinecarboximidamide. In pharmacology, further studies are needed to determine the potential of 2-(3,5-dibromo-2-hydroxybenzylidene)-N-nitrohydrazinecarboximidamide as a drug delivery system and contrast agent in MRI. In material science, further studies are needed to determine the potential of 2-(3,5-dibromo-2-hydroxybenzylidene)-N-nitrohydrazinecarboximidamide as a catalyst in organic reactions. Overall, 2-(3,5-dibromo-2-hydroxybenzylidene)-N-nitrohydrazinecarboximidamide has great potential for various scientific applications and further research is needed to fully understand its properties and potential uses.

properties

IUPAC Name

2-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1-nitroguanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2N5O3/c9-5-1-4(7(16)6(10)2-5)3-12-13-8(11)14-15(17)18/h1-3,16H,(H3,11,13,14)/b12-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQINXDCNBZXBF-KGVSQERTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=NN=C(N)N[N+](=O)[O-])O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1/C=N/N=C(/N)\N[N+](=O)[O-])O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1-nitroguanidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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